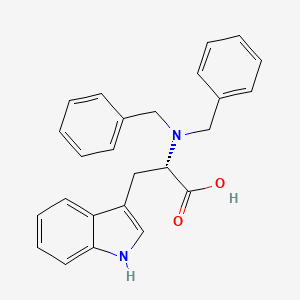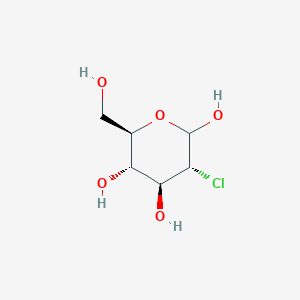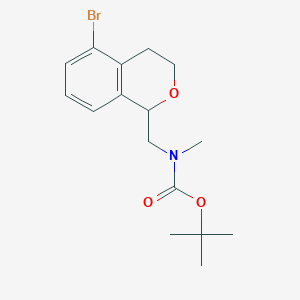
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate is a chemical compound with the molecular formula C12H11AsF6O It is known for its unique structure, which includes a pyrylium ring substituted with methyl and phenyl groups, and a hexafluoroarsenate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate typically involves the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with silver hexafluoroarsenate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced pyrylium derivatives.
Substitution: The compound can participate in substitution reactions where the pyrylium ring or the phenyl group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrylium derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-phenylpyrylium chloride
- 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate
- 2,6-Dimethyl-4-phenylpyrylium perchlorate
Uniqueness
2,6-Dimethyl-4-phenylpyrylium hexafluoroarsenate is unique due to the presence of the hexafluoroarsenate anion, which imparts distinct chemical properties and reactivity. This makes it different from other similar compounds, which may have different anions and, consequently, different chemical behaviors.
Properties
CAS No. |
84304-15-4 |
|---|---|
Molecular Formula |
C13H13AsF6O |
Molecular Weight |
374.15 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenylpyrylium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C13H13O.AsF6/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;2-1(3,4,5,6)7/h3-9H,1-2H3;/q+1;-1 |
InChI Key |
PWTFVJFVWXJYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
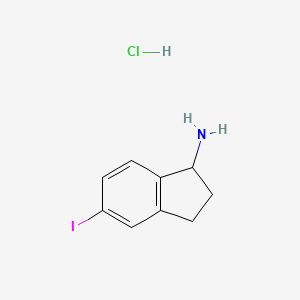
![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)
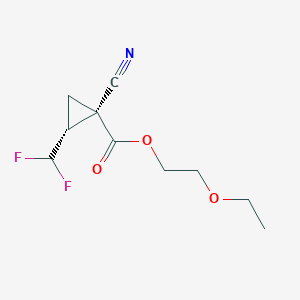
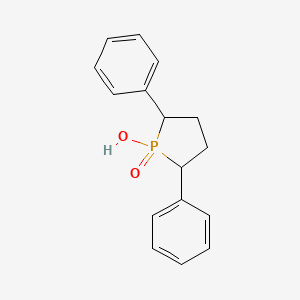
![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)

